Chlorocruorin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

24869-67-8 |

|---|---|

Molecular Formula |

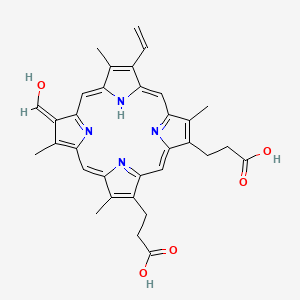

C33H32N4O5 |

Molecular Weight |

564.6 g/mol |

IUPAC Name |

3-[(8Z)-18-(2-carboxyethyl)-13-ethenyl-8-(hydroxymethylidene)-3,7,12,17-tetramethyl-23H-porphyrin-2-yl]propanoic acid |

InChI |

InChI=1S/C33H32N4O5/c1-6-20-16(2)26-13-31-23(15-38)19(5)25(37-31)11-24-17(3)21(7-9-32(39)40)29(35-24)14-30-22(8-10-33(41)42)18(4)27(36-30)12-28(20)34-26/h6,11-15,34,38H,1,7-10H2,2-5H3,(H,39,40)(H,41,42)/b23-15-,24-11?,26-13?,28-12?,30-14? |

InChI Key |

POTJEWVOMCSKSL-JCECGTHESA-N |

SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=CO)C(=N5)C=C1N2)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C=C |

Isomeric SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(/C(=C/O)/C(=N5)C=C1N2)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C=C |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=CO)C(=N5)C=C1N2)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C=C |

Synonyms |

chlorocruorin |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Characterization of Chlorocruorin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorocruorin is a high-molecular-weight, extracellular respiratory protein found in the hemolymph of certain marine polychaete worms, belonging to the families Sabellidae, Serpulidae, Chlorhaemidae, and Ampharetidae.[1][2] Its discovery and subsequent characterization have provided valuable insights into the diversity of oxygen transport mechanisms in the animal kingdom. This technical guide provides an in-depth overview of the pivotal experiments that led to our understanding of this compound, detailing its unique biochemical properties, structure, and the methodologies employed in its study.

Discovery and Early Observations

The initial discovery of a green-colored respiratory pigment in the blood of polychaete worms dates back to the late 19th century. However, it was the extensive work of H. Munro Fox in the 1920s and 1930s that laid the foundation for our modern understanding of this compound.[3][4][5][6] Fox was the first to systematically investigate its properties, distinguishing it from the more common hemoglobin. A key observation was its dichromatism: appearing green in dilute solutions and red in concentrated ones.[1][7]

Physicochemical Properties of this compound

Subsequent research has elucidated the unique physicochemical characteristics of this compound, which are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value | Species Example | Reference |

| Molecular Weight | ~3.1 x 10^6 Da | Eudistylia vancouveri | [4] |

| Sedimentation Coefficient (S20,w) | ~57 S | Eudistylia vancouveri | [4] |

| Iron Content | 0.212 ± 0.008% | Eudistylia vancouveri | [4] |

| Color (Dilute Solution) | Green | Spirographis spallanzanii | [1][7] |

| Color (Concentrated Solution) | Red | Spirographis spallanzanii | [1][7] |

Table 2: Subunit Composition of this compound from Eudistylia vancouveri

| Subunit Type | Molecular Weight (Da) | Notes | Reference |

| Globin Subunits | 14,000 - 15,000 | Myoglobin-like subunits | [4] |

| Dimeric Subunits | ~30,000 | [4] |

Table 3: Oxygen Binding Characteristics of this compound

| Parameter | Observation | Species Example | Reference |

| Oxygen Affinity (P50) | Lower than most hemoglobins | Potamilla leptochaeta | [8] |

| Bohr Effect | Large | Potamilla leptochaeta | [8] |

| Cooperativity (Hill Coefficient) | High | Potamilla leptochaeta | [8] |

| Cation Influence | Divalent cations (Mg2+, Ca2+) increase oxygen affinity and cooperativity | Potamilla leptochaeta | [8] |

Key Experimental Protocols

The following sections detail the methodologies for the pivotal experiments in the study of this compound, from its initial isolation to its detailed characterization.

Isolation and Purification of this compound

Objective: To isolate and purify this compound from the blood of polychaete worms.

Historical Method (based on H. Munro Fox's work):

-

Blood Collection:

-

Select large specimens of polychaetes (e.g., Spirographis spallanzanii).

-

Gently dry the animal with filter paper.

-

Amputate the crown of the worm as close to the body as possible.

-

Collect the blood that exudes from the cut vessels using a capillary pipette.[4]

-

-

Purification (Crystallization):

-

The collected blood, containing this compound in solution, was the primary source for early studies.

-

For crystallization, Jean Roche and H. Munro Fox developed a method, though the precise details of the crystallization medium from their original publication are sparse, it is understood that they successfully obtained crystalline this compound.[4]

-

Modern Method:

-

Blood Collection: As described in the historical method. To prevent coagulation, an anticoagulant (e.g., EDTA) can be added.

-

Clarification: Centrifuge the collected blood at a low speed (e.g., 1,000 x g for 15 minutes) to pellet any cells or debris.

-

Ultracentrifugation: Pellet the this compound from the supernatant by ultracentrifugation at a high speed (e.g., 100,000 x g for 4-6 hours). The high molecular weight of this compound allows it to be pelleted under these conditions.

-

Resuspension and Dialysis: Resuspend the pellet in a suitable buffer (e.g., Tris-HCl with 0.01 M MgCl2, pH 8.0) and dialyze against the same buffer to remove any remaining small molecule contaminants.

-

Chromatography (Optional): For higher purity, the resuspended and dialyzed sample can be subjected to size-exclusion chromatography or ion-exchange chromatography.

Determination of Oxygen Binding Affinity

Objective: To measure the oxygen binding and dissociation characteristics of this compound.

Spectrographic Method (based on H. Munro Fox, 1932):

-

Sample Preparation: Prepare dilute solutions of purified this compound in a buffer of known pH.

-

Equilibration: Equilibrate the this compound solution with gas mixtures containing known partial pressures of oxygen. This is done at a constant temperature.

-

Spectrographic Measurement:

-

Use a spectrograph to measure the light absorption of the equilibrated solution at two wavelengths: one where the difference in absorption between oxythis compound and deoxythis compound is maximal, and another at an isosbestic point (where the absorption of both forms is the same).

-

The absorption spectra of oxy- and reduced this compound differ, allowing for the determination of the relative concentrations of the two forms.[5]

-

-

Calculation: From the absorption measurements at different oxygen partial pressures, calculate the percentage of oxygenated this compound.

-

Oxygen Dissociation Curve: Plot the percentage of oxygenated this compound against the partial pressure of oxygen to generate an oxygen dissociation curve. From this curve, the P50 value (the oxygen partial pressure at which the protein is 50% saturated) can be determined.

Subunit Analysis by Electrophoresis

Objective: To determine the molecular weights of the subunits of this compound.

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) Protocol:

-

Sample Preparation:

-

Mix a sample of purified this compound with a sample buffer containing SDS, a reducing agent (e.g., β-mercaptoethanol or dithiothreitol), and a tracking dye.

-

Heat the mixture to denature the protein and dissociate the subunits.

-

-

Gel Electrophoresis:

-

Load the prepared sample onto a polyacrylamide gel.

-

Apply an electric field to the gel, causing the negatively charged SDS-coated protein subunits to migrate towards the positive electrode. The sieving effect of the gel separates the subunits based on their molecular weight.

-

-

Staining: After electrophoresis, stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the separated protein bands.

-

Molecular Weight Determination: Compare the migration distance of the this compound subunit bands to that of a set of protein standards with known molecular weights run on the same gel. This allows for the estimation of the molecular weights of the this compound subunits.

Visualizations

Experimental Workflow for this compound Characterization

Caption: Workflow for the isolation and characterization of this compound.

Conclusion

The discovery and ongoing study of this compound in polychaetes have significantly broadened our understanding of respiratory protein evolution and diversity. Its massive size, unique heme group, and distinct oxygen-binding properties make it a fascinating subject for biochemists, physiologists, and evolutionary biologists. The experimental protocols outlined in this guide, from the pioneering work of early researchers to modern analytical techniques, provide a framework for the continued investigation of this remarkable molecule and its potential applications. The unique properties of this compound may also hold promise for the development of novel oxygen therapeutics and other biomedical applications.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Referee's report by Joseph Barcroft, on a paper 'The oxygen to iron ratio of oxythis compound and the total quantity of oxygen carried by the pigment in spirographis' by Harold Munro Fox | The Royal Society: Science in the Making [makingscience.royalsociety.org]

- 3. scite.ai [scite.ai]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. An introduction to Mass Spectrometry and its applications mass spectra spectrum time of flight mass spectrometer abundance of isotopes relative atomic mass determination strontium chlorine bromine A level chemistry revision notes [docbrown.info]

- 8. Oxygen-binding characteristics of Potamilla this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biochemical and Biophysical Landscape of Chlorocruorin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorocruorin, a high-molecular-weight, extracellular respiratory protein, is a fascinating subject of study due to its unique structural and functional properties that distinguish it from mammalian hemoglobin. Found freely dissolved in the hemolymph of certain marine polychaete annelids, this iron-containing protein is responsible for oxygen transport. A remarkable characteristic of this compound is its dichromatism, appearing green in dilute solutions and reddish in concentrated ones. This technical guide provides an in-depth exploration of the fundamental biochemical and biophysical properties of this compound, including its molecular architecture, oxygen-binding kinetics, and subunit composition. Detailed experimental protocols for the characterization of this unique protein are also provided to facilitate further research and potential applications in areas such as drug development and the design of artificial oxygen carriers.

Introduction

This compound is a member of the family of giant extracellular respiratory proteins, which also includes erythrocruorin. These massive protein complexes are distinguished by their hexagonal bilayer structure and are composed of numerous globin and linker subunits. The primary role of this compound is to transport oxygen from the respiratory surfaces to the tissues of various marine worms, including those in the families Sabellidae, Serpulidae, and Chlorhaemidae.[1][2]

A key feature that differentiates this compound from hemoglobin is the structure of its heme group. This compound contains a unique heme moiety where a formyl group replaces the vinyl group at position 2 of the porphyrin ring.[3] This modification is responsible for its characteristic green color in dilute solutions and its lower affinity for oxygen compared to most hemoglobins.[3][4] The protein's high molecular weight, exceeding 3,600 kDa, allows it to be freely dissolved in the plasma without being enclosed in red blood cells.[4][5]

Understanding the biochemical and biophysical properties of this compound is crucial for several reasons. From a basic science perspective, it offers insights into the evolution of respiratory proteins and the adaptation of organisms to diverse environments. For drug development professionals, the unique oxygen-binding characteristics and stability of such large protein complexes could inspire the design of novel oxygen therapeutics. This guide aims to provide a comprehensive overview of this compound's properties and the methodologies to study them.

Molecular Architecture and Composition

This compound is a macromolecular assembly with a complex quaternary structure. It shares a striking resemblance to erythrocruorin, with the primary distinction being the modified heme group.[4][6] The overall structure is a hexagonal bilayer, a common feature of giant hemoglobins.[7]

This enormous protein is constructed from a large number of myoglobin-like subunits, each with a molecular weight of approximately 16-17 kDa.[4][5] These globin subunits are organized into a hierarchical structure, likely forming tetramers that further assemble into dodecamers.[3] These dodecamers are then arranged to form the final hexagonal bilayer structure, which can comprise over a hundred subunits, including interlinking proteins that stabilize the complex.[4][6] The total molecular weight of the this compound complex is in the range of 3.1 to 3.6 million Daltons.[8][9]

The subunit composition can vary between species. For instance, the this compound from Sabella spallanzanii is composed of three different globin chains and three linker chains.[6]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound from various sources.

Table 1: Molecular Weight and Subunit Composition of this compound

| Property | Value | Species | Reference |

| Total Molecular Weight | ~3,600 kDa | General | [4][5] |

| Total Molecular Weight | 3.1 x 10^6 Da | Eudistylia vancouveri | [8] |

| Total Molecular Weight | 3.5 x 10^6 Da | General | [9] |

| Sedimentation Coefficient (S20,w) | ~57 S | Eudistylia vancouveri | [8] |

| Myoglobin-like Subunit MW | 16-17 kDa | General | [4][5] |

| Subunit MW (SDS-PAGE) | ~14,000-15,000 Da & 30,000 Da | Eudistylia vancouveri | [8] |

Table 2: Oxygen Binding Properties of this compound

| Property | Observation | Species | Reference |

| Oxygen Affinity | Lower than most hemoglobins | General | [4][10] |

| Bohr Effect | Large | Potamilla leptochaeta | [10] |

| Cooperativity | High | Potamilla leptochaeta | [10] |

| Effect of Divalent Cations (Mg2+, Ca2+) | Increased oxygen affinity and cooperativity | Potamilla leptochaeta | [10] |

Oxygen Binding and Function

This compound's primary function is oxygen transport, and its oxygen-binding properties are finely tuned to the physiological needs of the organisms in which it is found. A defining characteristic of this compound is its relatively low affinity for oxygen compared to human hemoglobin.[10] This lower affinity means that a higher partial pressure of oxygen is required to achieve saturation, which may be an adaptation to the oxygen-rich environments these marine worms inhabit.

Despite its lower oxygen affinity, this compound exhibits significant cooperativity in oxygen binding, meaning the binding of one oxygen molecule to a heme site increases the affinity of the other sites for oxygen.[10] This cooperative binding results in a sigmoidal oxygen equilibrium curve, similar to that of hemoglobin, allowing for efficient oxygen uptake in the respiratory organs and release in the tissues.

The oxygen-binding properties of this compound are also influenced by allosteric effectors. A pronounced Bohr effect is observed, where a decrease in pH (increased acidity) leads to a decrease in oxygen affinity, facilitating oxygen release in metabolically active tissues where CO2 levels are high.[10] Furthermore, the presence of divalent cations such as magnesium (Mg²⁺) and calcium (Ca²⁺) has been shown to increase both the oxygen affinity and cooperativity of this compound, highlighting the role of the ionic environment of the hemolymph in modulating its function.[10]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biochemical and biophysical properties of this compound.

Purification of this compound from Marine Polychaetes

Objective: To isolate and purify this compound from the hemolymph of marine polychaete worms.

Materials:

-

Marine polychaete worms (e.g., Sabella spallanzanii, Spirographis spallanzanii)

-

Cold saline buffer (e.g., 100 mM potassium phosphate, pH 7.0)

-

Syringes and needles

-

Centrifuge and centrifuge tubes

-

Ultracentrifuge and rotors

-

Dialysis tubing (100 kDa MWCO)

-

Chromatography system (e.g., FPLC)

-

Gel filtration column (e.g., Sephacryl S-500)

-

Buffer for gel filtration (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 7.5)

Protocol:

-

Collection of Hemolymph: Carefully extract hemolymph from the worms by making a small incision and collecting the fluid, or by direct puncture of the body cavity with a syringe. Perform all steps on ice to minimize proteolysis.

-

Initial Clarification: Centrifuge the collected hemolymph at 10,000 x g for 30 minutes at 4°C to pellet any cells and debris.

-

Ultracentrifugation: To pellet the high-molecular-weight this compound, subject the supernatant to ultracentrifugation at 100,000 x g for 4 hours at 4°C.

-

Resuspension and Dialysis: Carefully decant the supernatant and gently resuspend the green pellet in a minimal volume of cold saline buffer. Dialyze the resuspended pellet against the gel filtration buffer overnight at 4°C to remove small molecular weight contaminants.

-

Gel Filtration Chromatography: Load the dialyzed sample onto a pre-equilibrated gel filtration column. Elute the protein with the gel filtration buffer at a constant flow rate. Collect fractions and monitor the absorbance at 280 nm and 430 nm (for the heme group). This compound will elute in the void volume or early fractions due to its large size.

-

Purity Assessment: Analyze the purified fractions by SDS-PAGE and native PAGE to assess purity. Pool the purest fractions containing this compound.

-

Concentration and Storage: Concentrate the purified protein using an appropriate method (e.g., ultrafiltration with a 100 kDa MWCO membrane). Determine the protein concentration using a suitable method (e.g., Bradford assay or absorbance at 280 nm with a determined extinction coefficient). Store the purified this compound at -80°C in small aliquots.

Determination of Molecular Weight

Objective: To determine the molecular weight of the subunits of this compound.

Materials:

-

Purified this compound

-

SDS-PAGE gels (gradient or low percentage acrylamide (B121943) for better resolution of large proteins)

-

SDS-PAGE running buffer (e.g., Tris-Glycine-SDS)

-

2x Laemmli sample buffer (containing SDS, glycerol, bromophenol blue, and a reducing agent like β-mercaptoethanol or DTT)

-

High molecular weight protein standards

-

Coomassie Brilliant Blue or silver staining reagents

-

Heating block or water bath

Protocol:

-

Sample Preparation: Mix the purified this compound sample with an equal volume of 2x Laemmli sample buffer.

-

Denaturation: Heat the samples at 95-100°C for 5-10 minutes to ensure complete denaturation and reduction of disulfide bonds.

-

Gel Loading: Load the denatured samples and molecular weight standards into the wells of the SDS-PAGE gel.

-

Electrophoresis: Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

-

Staining: After electrophoresis, carefully remove the gel and stain it with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

-

Analysis: Destain the gel and visualize the protein bands. Determine the molecular weight of the this compound subunits by comparing their migration distance to that of the known molecular weight standards.

Objective: To determine the absolute molecular weight of the intact this compound complex.

Materials:

-

Purified this compound in a suitable buffer (e.g., the final gel filtration buffer)

-

Analytical ultracentrifuge with absorbance and/or interference optics

-

Double-sector centerpiece cells

Protocol:

-

Sample Preparation: Prepare a series of this compound concentrations (e.g., 0.1, 0.3, and 0.5 mg/mL) in the desired buffer. Dialyze the samples against the buffer to ensure equilibrium.

-

Cell Loading: Load the protein samples into one sector of the centerpiece and the matched buffer into the other sector.

-

Centrifugation: Place the cells in the rotor and centrifuge at a relatively low speed (e.g., 3,000 - 5,000 rpm) to allow the protein to reach sedimentation equilibrium. This may take 24-48 hours.

-

Data Acquisition: Once equilibrium is reached (as determined by no further change in the concentration gradient over time), collect absorbance or interference profiles at different radial positions.

-

Data Analysis: Analyze the equilibrium concentration distribution data using appropriate software (e.g., SEDFIT, UltraScan). The data can be fitted to models that yield the weight-average molecular weight of the this compound complex.

Characterization of Oxygen Binding

Objective: To determine the oxygen equilibrium curve and allosteric properties of this compound.

Materials:

-

Purified this compound

-

Oxygen-impermeable cuvette with a gas port

-

Spectrophotometer

-

Gas mixing system to create precise oxygen-nitrogen mixtures

-

Deoxygenating agent (e.g., sodium dithionite) or pure nitrogen gas

-

Buffer for analysis (e.g., 50 mM HEPES, 100 mM KCl, pH 7.4)

Protocol:

-

Sample Preparation: Dilute the purified this compound to a suitable concentration in the analysis buffer within the cuvette.

-

Deoxygenation: Fully deoxygenate the sample by gently bubbling with pure nitrogen gas or by adding a minimal amount of fresh sodium dithionite (B78146) solution. Record the spectrum of the fully deoxygenated (deoxy) this compound.

-

Oxygenation: Introduce a gas mixture with a known partial pressure of oxygen into the cuvette and allow the sample to equilibrate. Record the absorption spectrum.

-

Iterative Measurements: Repeat step 3 with gas mixtures of incrementally increasing oxygen partial pressures until the sample is fully saturated with oxygen (oxy-chlorocruorin). Record the spectrum of the fully oxygenated sample.

-

Data Analysis: At each oxygen partial pressure, calculate the fractional saturation (Y) of this compound using the absorbance changes at specific wavelengths (e.g., in the Soret or Q-band region where the spectral differences between the oxy and deoxy forms are maximal).

-

Hill Plot: Plot log(Y / (1-Y)) versus log(pO2). The slope of the linear region of this plot gives the Hill coefficient (n), an indicator of cooperativity. The pO2 at which Y = 0.5 is the P50 value, representing the oxygen affinity.

Structural Analysis by Transmission Electron Microscopy (TEM)

Objective: To visualize the overall structure and morphology of the this compound complex.

Materials:

-

Purified this compound (at ~0.01-0.1 mg/mL)

-

Carbon-coated copper grids

-

Glow discharger

-

Negative stain solution (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid, pH adjusted)

-

Filter paper

-

Transmission electron microscope

Protocol:

-

Grid Preparation: Glow discharge the carbon-coated grids to make the surface hydrophilic.

-

Sample Application: Apply a small drop (3-5 µL) of the purified this compound solution to the carbon side of the grid and allow it to adsorb for 1-2 minutes.

-

Blotting: Carefully blot away the excess liquid from the edge of the grid using filter paper.

-

Staining: Immediately apply a drop of the negative stain solution to the grid for 30-60 seconds.

-

Final Blotting: Blot away the excess stain.

-

Drying: Allow the grid to air dry completely.

-

Imaging: Examine the grid in the transmission electron microscope. The protein complexes will appear as light objects against a dark background of the stain.

Determination of Iron Content

Objective: To quantify the amount of iron in a purified this compound sample.

Materials:

-

Purified this compound of known protein concentration

-

Iron standard solution

-

Acidic releasing agent (e.g., 10% trichloroacetic acid, TCA)

-

Reducing agent (e.g., ascorbic acid or hydroxylamine)

-

Chromogenic agent (e.g., Ferrozine or bathophenanthroline (B157979) sulfonate)

-

Spectrophotometer

Protocol:

-

Iron Release: Mix the this compound sample with the acidic releasing agent to denature the protein and release the iron. Heat the mixture (e.g., at 60°C for 15 minutes) to facilitate this process. Centrifuge to pellet the precipitated protein.

-

Reduction of Iron: Transfer the supernatant to a new tube and add the reducing agent to convert all Fe³⁺ to Fe²⁺.

-

Color Development: Add the chromogenic agent, which will form a colored complex with the Fe²⁺. Allow the color to develop according to the reagent's instructions.

-

Standard Curve: Prepare a standard curve using known concentrations of the iron standard solution treated in the same way as the samples.

-

Measurement: Measure the absorbance of the samples and standards at the wavelength of maximum absorbance for the iron-chromogen complex (e.g., ~562 nm for Ferrozine).

-

Calculation: Determine the iron concentration in the this compound sample by comparing its absorbance to the standard curve. The iron content can then be expressed as moles of iron per mole of protein or per subunit.

Visualizations

Signaling Pathways and Experimental Workflows

As this compound is primarily an oxygen transport protein, it is not directly involved in intracellular signaling pathways. The following diagrams illustrate the hierarchical structure of this compound and a general workflow for its biochemical characterization.

References

- 1. Principle and Protocol of SDS-PAGE - Creative BioMart [creativebiomart.net]

- 2. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 3. sedanal.org [sedanal.org]

- 4. Negative-staining protocol for EM: Harvey McMahon lab [www2.mrc-lmb.cam.ac.uk]

- 5. SDS-PAGE Protocol | Rockland [rockland.com]

- 6. BiochemSphere [biochemicalsci.com]

- 7. neobiotechnologies.com [neobiotechnologies.com]

- 8. Preparation of Negative Stain Transmission Electron Microscopy Grids [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

Early Studies on the Function of Chlorocruorin: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorocruorin is a high-molecular-weight, extracellular respiratory pigment found in the blood plasma of four families of marine polychaete annelids. Its discovery and initial characterization in the early 20th century, primarily through the work of H. Munro Fox, laid the foundation for our understanding of this unique oxygen-carrying molecule.[1][2] This technical guide provides an in-depth review of these seminal studies, focusing on the core functional aspects of this compound, the experimental methodologies employed, and the quantitative data that emerged from this foundational research.

This compound is structurally related to hemoglobin but possesses a distinct heme group, which imparts its characteristic dichroism—appearing green in dilute solutions and red in concentrated ones.[1][3][4] The early investigations were pivotal in establishing its role as a respiratory pigment and in delineating its oxygen-binding properties, which include a notably low oxygen affinity and a significant Bohr effect. This document will synthesize the findings from key publications of that era to offer a comprehensive technical overview for contemporary researchers.

Core Functional Characteristics

The initial studies on this compound focused on defining its fundamental physicochemical and physiological properties. These investigations revealed a respiratory pigment with a unique profile compared to mammalian hemoglobin.

Spectroscopic Properties

A significant portion of the early work on this compound involved characterizing its absorption spectra, which provided the basis for quantifying its oxygenation state. The distinct spectra of the oxygenated (oxythis compound) and deoxygenated (deoxythis compound) forms were meticulously measured.

Table 1: Absorption Spectra of this compound from Spirographis spallanzanii

| Form | α-band (nm) | β-band (nm) |

| Oxythis compound | 604 | 560 |

| Deoxythis compound | 572 | - |

Data extracted from the work of H. Munro Fox (1926).[1]

Oxygen-Binding Properties

The oxygen-binding characteristics of this compound were a central focus of early research, revealing its physiological role. These studies established its lower affinity for oxygen compared to human hemoglobin, as well as the influence of pH on this affinity.

Table 2: Oxygen Affinity of this compound from Spirographis spallanzanii at 15°C

| pH | P₅₀ (mmHg) |

| 7.6 | 17 |

| 7.4 | 22 |

| 7.2 | 28 |

Data illustrating the Bohr effect, extracted from the work of H. Munro Fox (1932).[3][4]

Experimental Protocols

The methodologies employed in the early 20th century, while lacking the sophistication of modern techniques, were ingeniously adapted to study the function of this compound.

Preparation of this compound Solution

-

Source Organism: The marine polychaete worm Spirographis spallanzanii was the primary source of this compound.

-

Blood Collection: Worms were carefully handled to minimize stress. Blood was collected by making a small incision at the base of the branchial crown and allowing the blood to drip into a chilled container.

-

Purification: The collected blood was often diluted with seawater or a saline solution isotonic to the worm's body fluids. For some experiments, the solution was centrifuged to remove any cellular debris, though this compound itself is extracellular.

Spectrophotometric Analysis

The determination of the absorption spectra and the percentage of oxygen saturation was a critical experimental procedure.

-

Instrumentation: A Hartridge reversion spectroscope was a key instrument used in these early studies.[5][6] This device allowed for the precise measurement of the position of absorption bands by displaying two spectra in reverse orientation to each other, enabling accurate alignment and wavelength determination.

-

Methodology:

-

A dilute solution of this compound was placed in a glass cuvette.

-

For determining the oxythis compound spectrum, the solution was equilibrated with air or pure oxygen.

-

For the deoxythis compound spectrum, a reducing agent such as sodium hydrosulphite was added to the solution to remove all dissolved oxygen.

-

The spectroscope was used to observe the absorption bands, and their positions (wavelengths) were recorded.

-

Determination of the Oxygen Dissociation Curve

The relationship between the partial pressure of oxygen and the percentage saturation of this compound was determined using a combination of gasometric and spectrophotometric techniques.

-

Instrumentation: A Barcroft differential manometer was likely used to measure the volume of oxygen. This apparatus allowed for the precise measurement of changes in gas volume at a constant temperature.

-

Procedure:

-

A known volume of this compound solution was placed in the flask of the Barcroft manometer.

-

The solution was equilibrated with a gas mixture of known oxygen and nitrogen content.

-

The amount of oxygen bound to the this compound was determined by adding a reagent (e.g., potassium ferricyanide) to release the bound oxygen and measuring the resulting change in gas volume with the manometer.

-

The percentage saturation was then calculated for the given partial pressure of oxygen.

-

This process was repeated with gas mixtures of varying oxygen partial pressures to construct the full oxygen dissociation curve.

-

Visualizations

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures described in the early studies of this compound.

References

The Verdant Vein: A Technical Guide to the Natural Distribution and Analysis of Chlorocruorin in Annelids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating world of chlorocruorin, a green-hued respiratory pigment found within the phylum Annelida. This document provides a comprehensive overview of its distribution, physicochemical properties, and the methodologies employed in its study. It is intended to serve as a valuable resource for researchers in physiology, biochemistry, and pharmacology, as well as professionals in drug development interested in the unique characteristics of this oxygen-carrying molecule.

Natural Distribution of this compound in Annelids

This compound is not ubiquitously distributed among annelids; its presence is restricted to a few specific families of marine polychaetes. This limited distribution makes it a subject of significant evolutionary and physiological interest.

The primary annelid families known to possess this compound are:

-

Sabellidae: Commonly known as feather duster worms, this family is one of the most well-documented groups containing this compound.[1] Species such as Sabella spallanzanii are frequently studied for their this compound content.

-

Serpulidae: These tube-building polychaetes, often called "Christmas tree worms," are another major family characterized by the presence of this compound.[1] Interestingly, some species within the genus Serpula possess both this compound and the more common respiratory pigment, hemoglobin.[2]

-

Chlorhaemidae: As their name suggests, members of this family are known for their green blood, a direct result of the presence of this compound.

-

Flabelligeridae and Terebellomorpha: Several sources indicate the presence of this compound within these polychaete groups, expanding the known taxonomic range of this unique respiratory pigment.[3]

The presence and ratio of this compound to hemoglobin can vary even within a single species. For instance, in Serpula vermicularis, younger individuals tend to have a higher proportion of hemoglobin, which shifts towards a dominance of this compound as they age.[2] This suggests a complex regulatory mechanism governing the expression of these two respiratory pigments.

Quantitative Physicochemical Properties of this compound

This compound exhibits distinct physicochemical properties compared to hemoglobin, which are crucial for understanding its physiological role. The following tables summarize key quantitative data gathered from various studies.

| Property | Value/Range | Annelid Species | Reference(s) |

| Iron Content (wt. %) (mean ± SD) | 0.228 ± 0.013 | >30 species of annelids | [4] |

| Heme Content (wt. %) (mean ± SD) | 2.60 ± 0.38 | >30 species of annelids | [4] |

| Minimum Molecular Mass (Da) | 23,000 - 26,000 | >30 species of annelids | [4] |

Table 1: General Compositional Data for Annelid Chlorocruorins

| Annelid Species | Molecular Weight (Da) | Subunit Molecular Weight (Da) | Reference(s) |

| Eudistylia vancouveri | 3.1 x 10⁶ | 14,000-15,000 and 30,000 |

Table 2: Molecular Weight of this compound in a Specific Annelid Species

| Annelid Species | pH | P₅₀ (mmHg) | Cooperativity (n) | Reference(s) |

| Potamilla leptochaeta | 7.0 | ~30 | ~2.5 | [5] |

| Potamilla leptochaeta | 7.5 | ~20 | ~3.0 | [5] |

| Potamilla leptochaeta | 8.0 | ~15 | ~3.5 | [5] |

Table 3: Oxygen Binding Affinity (P₅₀) and Cooperativity of this compound in Potamilla leptochaeta

Experimental Protocols

This section provides an overview of the methodologies commonly employed for the isolation, purification, and analysis of this compound from annelid sources. These protocols are generalized from published methods for annelid respiratory pigments and may require optimization for specific species and laboratory conditions.

Extraction and Purification of this compound

This protocol outlines a general procedure for the isolation and purification of this compound from the blood of marine polychaetes.

Workflow for this compound Extraction and Purification

Caption: Generalized workflow for this compound extraction, purification, and analysis.

Materials:

-

Live annelid specimens

-

Cold marine-grade anticoagulant solution (e.g., Alsever's solution)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Centrifuge and ultracentrifuge

-

Gel filtration column (e.g., Sephacryl S-300)

-

Spectrophotometer

-

Electrophoresis equipment

Procedure:

-

Blood Collection: Annelid specimens are carefully dissected to expose the main blood vessels. Blood is drawn using a fine-gauge needle and syringe pre-filled with an anticoagulant solution.

-

Initial Centrifugation: The collected blood is centrifuged at a low speed (e.g., 1,000 x g) for 15 minutes at 4°C to pellet any cells and large debris.

-

Supernatant Collection: The resulting supernatant, which contains the extracellular this compound, is carefully collected.

-

High-Speed Centrifugation/Ultracentrifugation: The supernatant is then subjected to high-speed centrifugation or ultracentrifugation (e.g., 100,000 x g) for 1-2 hours at 4°C to pellet any remaining cellular fragments and high-molecular-weight contaminants.

-

Gel Filtration Chromatography: The clarified supernatant is loaded onto a pre-equilibrated gel filtration column. The column is eluted with PBS, and fractions are collected.

-

Fraction Analysis: The absorbance of the collected fractions is monitored at the characteristic Soret peak for this compound (around 430-440 nm) to identify the fractions containing the purified pigment.

-

Concentration and Storage: The purified this compound fractions are pooled, concentrated using ultrafiltration, and stored at -80°C for long-term preservation.

Spectrophotometric Analysis

Spectrophotometry is a fundamental technique for the quantification and characterization of this compound.

Procedure:

-

Sample Preparation: A purified this compound solution is diluted in PBS to a concentration that falls within the linear range of the spectrophotometer.

-

Wavelength Scan: An absorbance spectrum is recorded from 300 to 700 nm to identify the characteristic absorption peaks of oxy-, deoxy-, and met-chlorocruorin. The Soret peak for oxythis compound is typically observed around 430-440 nm, with alpha and beta bands at higher wavelengths.

-

Quantification: The concentration of this compound can be determined using the Beer-Lambert law (A = εcl), where A is the absorbance at the Soret peak, ε is the molar extinction coefficient (if known for the specific this compound species), c is the concentration, and l is the path length of the cuvette.

Polyacrylamide Gel Electrophoresis (PAGE)

SDS-PAGE and two-dimensional (2D) gel electrophoresis are used to determine the subunit composition and purity of the this compound preparation.

Procedure for SDS-PAGE:

-

Sample Preparation: Purified this compound is mixed with a sample buffer containing sodium dodecyl sulfate (B86663) (SDS) and a reducing agent (e.g., β-mercaptoethanol or dithiothreitol) and heated to denature and reduce the protein.

-

Gel Electrophoresis: The denatured sample is loaded onto a polyacrylamide gel, and an electric field is applied to separate the subunits based on their molecular weight.

-

Staining: After electrophoresis, the gel is stained with a protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the separated protein bands.

-

Analysis: The molecular weights of the this compound subunits are estimated by comparing their migration distance to that of a set of molecular weight standards run on the same gel.

Signaling Pathways and Regulation

The precise signaling pathways that regulate the synthesis and function of this compound in annelids are not yet fully elucidated. However, based on studies of hypoxia response and heme metabolism in annelids and other invertebrates, a hypothetical regulatory network can be proposed.

Proposed Regulatory Pathways for this compound Synthesis in Response to Hypoxia

Caption: A hypothetical model of signaling pathways regulating this compound synthesis in response to hypoxia.

Hypoxia-Inducible Factor (HIF) Pathway

A central player in the cellular response to low oxygen is the Hypoxia-Inducible Factor (HIF). In normoxic (normal oxygen) conditions, the alpha subunit of HIF (HIF-α) is hydroxylated and targeted for degradation. Under hypoxic conditions, this degradation is inhibited, allowing HIF-α to stabilize, translocate to the nucleus, and dimerize with the beta subunit (HIF-β). This HIF-1 complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription. It is plausible that genes encoding the globin chains of this compound are among the targets of the HIF-1 pathway in this compound-containing annelids, leading to increased synthesis of the respiratory pigment to enhance oxygen transport efficiency in low-oxygen environments.

Nitric Oxide (NO) Signaling

Nitric oxide (NO) is another key signaling molecule involved in the response to hypoxia. In some invertebrates, hypoxia can lead to an increase in NO production. NO can activate soluble guanylyl cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). This cGMP can then act as a second messenger to modulate various cellular processes, potentially including the regulation of gene expression. The interplay between NO signaling and the HIF pathway in the context of this compound regulation is an area that warrants further investigation.

Heme Biosynthesis Pathway

The synthesis of this compound is intrinsically linked to the heme biosynthesis pathway, as its functional core is a modified heme group. The enzymes and regulatory mechanisms of this pathway are likely conserved in annelids. The regulation of key enzymes in this pathway, such as aminolevulinic acid synthase (ALAS), could be a critical control point for this compound production. Hormonal signals and the availability of iron are also likely to play significant roles in modulating the rate of heme and, consequently, this compound synthesis.

Heme Biosynthesis Pathway

Caption: A simplified diagram of the heme biosynthesis pathway leading to the formation of this compound.

Conclusion and Future Directions

This compound remains a captivating and relatively understudied respiratory pigment. Its unique distribution among a select few annelid families and its distinct physicochemical properties offer exciting avenues for research. Understanding the genetic and physiological basis for the presence of this compound, often in conjunction with hemoglobin, will provide valuable insights into the evolution of respiratory proteins and the adaptation of organisms to diverse marine environments.

For drug development professionals, the large molecular size and unique oxygen-binding characteristics of this compound may present opportunities for the development of novel oxygen therapeutics. Further research into its structure, function, and in vivo stability is warranted to explore these possibilities.

Future research should focus on:

-

Detailed quantitative analysis of this compound from a wider range of annelid species to build a more comprehensive comparative dataset.

-

Elucidation of the specific signaling pathways that regulate this compound synthesis and degradation in response to environmental cues.

-

High-resolution structural studies of chlorocruorins from different species to better understand the structure-function relationships.

-

Investigation of the genetic basis for the co-expression of this compound and hemoglobin in certain species.

By addressing these research questions, we can unlock the full potential of this compound, both as a model for understanding fundamental biological processes and as a potential source of novel biotechnological and therapeutic applications.

References

- 1. Respiratory pigment - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Annelid - Respiratory, Segmented, Setae | Britannica [britannica.com]

- 4. The signaling pathway of hypoxia inducible factor in regulating gut homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxygen-binding characteristics of Potamilla this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of Chlorocruorin in Marine Invertebrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorocruorin, a respiratory pigment found in the hemolymph of select marine polychaete worms, presents a fascinating case study in the diverse strategies employed by marine invertebrates for oxygen transport. This technical guide provides an in-depth exploration of the structure, function, and unique characteristics of this compound. We delve into its distinct spectral properties, oxygen-binding kinetics, and molecular architecture, offering a comprehensive resource for researchers in marine biology, protein chemistry, and drug development. Detailed experimental protocols for the characterization of this intriguing molecule are provided, alongside a quantitative summary of its key biophysical parameters. This guide aims to be an essential reference for professionals seeking to understand and potentially harness the unique properties of this compound.

Introduction

This compound is a large, extracellular respiratory protein responsible for oxygen transport in several families of marine annelids, including the Sabellidae, Serpulidae, and Chlorhaemidae.[1][2] Unlike the more ubiquitous hemoglobin, this compound exhibits a distinct dichromatism, appearing green in dilute solutions and red in concentrated ones.[1] This unique property, along with its lower oxygen affinity compared to most hemoglobins, has made it a subject of scientific curiosity.[1] Understanding the structure-function relationship of this compound not only provides insights into the physiological adaptations of these marine worms to their specific environments but also presents potential avenues for the development of novel oxygen-carrying therapeutics.

Molecular Architecture of this compound

This compound is a massive macromolecule with a complex hierarchical structure. It is a type of erythrocruorin, a class of giant respiratory proteins found freely dissolved in the plasma of many annelids and arthropods.[3]

Subunit Composition

The fundamental building blocks of this compound are globin-like subunits, each with a molecular weight of approximately 16-17 kDa.[3] These subunits assemble into a giant hexagonal bilayer structure with a total molecular weight exceeding 3600 kDa.[3] The overall structure is composed of numerous myoglobin-like subunits and interlinking proteins.[3]

The Unique Chlorocruoroheme Prosthetic Group

The most striking feature of this compound is its prosthetic group, a modified heme known as chlorocruoroheme. The only significant difference between this compound and other erythrocruorins is this abnormal heme group structure.[3] In chlorocruoroheme, the vinyl group at position 2 of the porphyrin ring is replaced by a formyl group (-CHO).[4] This seemingly minor modification is responsible for the characteristic green color and the altered oxygen-binding properties of the molecule.

Physicochemical and Oxygen-Binding Properties

The unique structure of this compound dictates its functional characteristics, particularly its interaction with oxygen.

Oxygen Affinity and Cooperativity

This compound generally exhibits a lower affinity for oxygen compared to most hemoglobins.[1] This property is reflected in a higher P50 value, the partial pressure of oxygen at which the protein is 50% saturated. The oxygen binding to this compound is cooperative, meaning the binding of one oxygen molecule to a heme site increases the affinity of the other sites for oxygen.[5] This cooperativity is essential for efficient oxygen transport, allowing for effective oxygen uptake in respiratory organs and release in tissues.

The Bohr Effect

Like hemoglobin, this compound exhibits a Bohr effect, where a decrease in pH (increase in acidity) or an increase in carbon dioxide concentration leads to a decrease in oxygen affinity, facilitating oxygen release in metabolically active tissues.[6] The magnitude of the Bohr effect in this compound can be significant.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound from various species.

| Property | Value | Species | Reference |

| Molecular Weight | > 3600 kDa | General | [3] |

| 3.1 x 10^6 Da | Eudistylia vancouveri | [7] | |

| Subunit Molecular Weight | 16-17 kDa | General | [3] |

| 14-15 kDa (dissociated) | Eudistylia vancouveri | [7] | |

| Sedimentation Coefficient (S20,w) | ~57 S | Eudistylia vancouveri | [7] |

| Iron Content | 0.212 +/- 0.008% | Eudistylia vancouveri | [7] |

Table 1: Molecular Properties of this compound

| Parameter | Value | Conditions | Species | Reference |

| P50 (Oxygen Affinity) | Varies with pH and temperature | See original studies for details | Potamilla leptochaeta | [6] |

| Hill Coefficient (n) | High cooperativity | - | Potamilla leptochaeta | [6] |

| Bohr Effect | Large | - | Potamilla leptochaeta | [6] |

Table 2: Oxygen-Binding Parameters of this compound

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the study of this compound.

Purification of this compound

Objective: To isolate and purify this compound from the blood of marine polychaetes.

Methodology:

-

Blood Collection: Collect blood from the dorsal vessel of the annelid using a fine-tipped syringe.

-

Centrifugation: Centrifuge the collected blood at a low speed to remove any cellular debris.

-

Ultracentrifugation: Subject the supernatant to ultracentrifugation to pellet the high-molecular-weight this compound.

-

Resuspension and Dialysis: Resuspend the pellet in a suitable buffer (e.g., Tris-HCl with divalent cations like Mg²⁺ and Ca²⁺ to maintain stability) and dialyze against the same buffer to remove small molecule contaminants.[6]

-

Purity Assessment: Assess the purity of the final preparation using techniques like SDS-PAGE and native PAGE.

Determination of Oxygen Equilibrium Curves

Objective: To measure the oxygen-binding affinity (P50) and cooperativity (Hill coefficient) of purified this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of purified this compound in a buffer with a specific pH and ionic strength.

-

Equilibration: Equilibrate the this compound solution with gas mixtures of known oxygen partial pressures in a tonometer. This can be achieved by mixing pure nitrogen and oxygen in precise ratios.

-

Spectrophotometric Measurement: After equilibration, measure the absorbance of the solution at two specific wavelengths using a spectrophotometer. The wavelengths should be chosen where the difference in absorbance between oxy- and deoxythis compound is maximal.[6]

-

Calculation of Saturation: Calculate the fractional oxygen saturation (Y) at each oxygen partial pressure (pO₂) using the measured absorbance values.

-

Data Analysis: Plot the fractional saturation (Y) against the partial pressure of oxygen (pO₂) to generate the oxygen equilibrium curve. The P50 is the pO₂ at which Y = 0.5. The Hill coefficient (n) can be determined from the slope of the Hill plot (log(Y/(1-Y)) vs. log(pO₂)).

SDS-PAGE for Subunit Analysis

Objective: To determine the molecular weights of the constituent subunits of this compound.

Methodology:

-

Sample Preparation: Mix the purified this compound sample with a loading buffer containing sodium dodecyl sulfate (B86663) (SDS) and a reducing agent (e.g., β-mercaptoethanol or dithiothreitol). Heat the sample to denature and reduce the protein.

-

Electrophoresis: Load the prepared sample onto a polyacrylamide gel and apply an electric field. The SDS-coated proteins will migrate through the gel towards the anode at a rate inversely proportional to the logarithm of their molecular weight.

-

Staining: After electrophoresis, stain the gel with a protein-specific dye (e.g., Coomassie Brilliant Blue) to visualize the protein bands.

-

Molecular Weight Determination: Compare the migration distance of the this compound subunit bands to that of a set of standard proteins with known molecular weights run on the same gel to estimate the subunit molecular weights.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound.

Caption: Hierarchical structure of the this compound molecule.

Caption: Experimental workflow for determining oxygen-binding properties.

Signaling Pathways

Currently, there is a lack of specific evidence in the scientific literature detailing signaling pathways directly involving this compound or its derivatives in marine invertebrates. While the molecule's primary role is established as oxygen transport, the possibility of secondary functions, such as in redox signaling or immune responses, remains an open area for future research. The unique chlorocruoroheme group, with its reactive formyl group, could potentially participate in cellular signaling cascades under specific physiological or pathological conditions. Further investigation is required to elucidate any such roles.

Conclusion and Future Directions

This compound represents a remarkable adaptation for oxygen transport in certain marine annelids. Its massive size, unique prosthetic group, and distinct oxygen-binding characteristics set it apart from other respiratory pigments. The detailed methodologies provided in this guide offer a framework for the consistent and reproducible study of this fascinating molecule.

Future research should focus on several key areas:

-

High-Resolution Structural Studies: Elucidating the high-resolution three-dimensional structure of the entire this compound macromolecule will be crucial for a deeper understanding of its cooperative oxygen-binding mechanism.

-

Investigation of Potential Signaling Roles: Targeted studies are needed to explore whether this compound or its breakdown products are involved in any cellular signaling pathways.

-

Biomedical Applications: The unique properties of this compound, such as its extracellular nature and distinct oxygen affinity, could be explored for the development of blood substitutes or other oxygen-delivery systems.

By continuing to unravel the complexities of this compound, we can gain valuable insights into the evolutionary diversity of respiratory proteins and potentially unlock novel biotechnological applications.

References

- 1. Ligand binding and slow structural changes in this compound from Spirographis spallanzanii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uwmrf.org [uwmrf.org]

- 3. How to Do Spectrophotometric Analysis: 13 Steps (with Pictures) [wikihow.com]

- 4. Native SDS-PAGE: High Resolution Electrophoretic Separation of Proteins With Retention of Native Properties Including Bound Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxygen-binding characteristics of Potamilla this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. Chlorocruoroporphyrin: a Simple Method of Preparation | Journal of the Marine Biological Association of the United Kingdom | Cambridge Core [cambridge.org]

A Comparative Structural Analysis of Chlorocruorin and Erythrocruorin: The Giant Respiratory Pigments

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorocruorin and erythrocruorin represent a fascinating class of giant, extracellular respiratory proteins found in annelids and some other invertebrates. Their immense size and complex, hierarchical structure set them apart from vertebrate hemoglobins (B146990). This technical guide provides a detailed comparative analysis of the structural similarities and differences between this compound and erythrocruorin, with a focus on their molecular architecture, subunit composition, and oxygen-binding characteristics. This document is intended to serve as a comprehensive resource for researchers in molecular biology, biochemistry, and pharmacology, as well as professionals involved in the development of novel therapeutic agents.

Introduction

Erythrocruorins and the closely related chlorocruorins are high molecular weight, iron-containing proteins responsible for oxygen transport in the circulatory systems of many annelids.[1][2] Unlike the intracellular hemoglobins of vertebrates, these "giant hemoglobins" are freely dissolved in the hemolymph.[3][4] Their massive size, typically in the range of 3 to 4 megadaltons (MDa), is a key adaptation to prevent their clearance by renal filtration and to maintain a high oxygen-carrying capacity in the blood.[3][5] The overall architecture of both protein families is a distinctive hexagonal bilayer, visible under electron microscopy.[4] This guide delves into the intricate structural details of these macromolecular machines, presenting quantitative data, experimental methodologies, and visual representations to facilitate a deeper understanding of their form and function.

Molecular Architecture and Subunit Composition

The defining feature of both this compound and erythrocruorin is their hierarchical, multi-subunit structure. These immense complexes are assembled from two main types of protein subunits: heme-containing globin chains and non-heme linker chains.[1][4]

Erythrocruorin of Lumbricus terrestris

The erythrocruorin of the common earthworm, Lumbricus terrestris, is the most extensively studied of these giant respiratory pigments. Its structure has been elucidated through a combination of X-ray crystallography and cryo-electron microscopy.[1][4] The entire complex has a molecular weight of approximately 3.6 MDa and is composed of 180 polypeptide chains: 144 globin subunits and 36 linker subunits.[5][6]

The globin subunits are of four main types (A, B, C, and D) with molecular weights ranging from approximately 16 to 17.5 kDa.[5] These globins are organized into fundamental building blocks. Initially, three globin chains (A, B, and C) associate to form a trimer, which then combines with a D globin monomer to form a tetramer. Three of these tetramers assemble into a dodecamer, which represents one-twelfth of the entire molecule's globin component.[7]

The 36 linker chains, with molecular weights between 24 and 32 kDa, form a central scaffold.[5] They assemble into trimers that interact with the globin dodecamers, organizing them into the characteristic two-tiered hexagonal structure with D6 symmetry.[1][7]

This compound

Chlorocruorins share the same fundamental hexagonal bilayer architecture as erythrocruorins.[8] The key distinction lies in the structure of the heme group. While erythrocruorins possess a standard protoporphyrin IX heme group, chlorocruorins have a modified heme, termed chlorocruoroheme, where a formyl group replaces a vinyl group.[8] This seemingly minor alteration is responsible for the characteristic green color of deoxygenated this compound solutions.[9]

The subunit composition of this compound is also based on globin and linker chains. In the marine polychaete Eudistylia vancouveri, the this compound molecule has a total molecular weight of approximately 3.1 to 3.5 MDa and is composed of 144 globin chains and 42 linker chains.[10] The globin subunits have molecular weights in the range of 14-15 kDa, with some larger subunits around 30 kDa also being present.[10] In Sabella spallanzanii, another well-studied polychaete, the this compound is composed of at least 10 different globin polypeptides and eight different linker polypeptides.[2]

Comparative Structural Data

The following tables summarize the key quantitative structural and functional parameters for erythrocruorin from Lumbricus terrestris and this compound from representative species.

Table 1: Gross Structural and Functional Properties

| Property | Lumbricus terrestris Erythrocruorin | This compound (various species) |

| Total Molecular Weight (MDa) | ~3.6[5] | ~3.1 - 3.5 (E. vancouveri)[10] |

| Number of Globin Subunits | 144[5] | 144 (E. vancouveri)[10] |

| Number of Linker Subunits | 36[5] | 42 (E. vancouveri)[10] |

| Oxygen Affinity (P₅₀, mmHg) | ~27.3 - 28.8[6][11] | Low (species dependent)[12] |

| Hill Coefficient (n) | ~1.6 - 1.9[6][11] | High (species dependent)[12] |

| Heme Group | Protoporphyrin IX | Chlorocruoroheme (Formyl-substituted)[8] |

Table 2: Subunit Molecular Weights (kDa)

| Subunit Type | Lumbricus terrestris Erythrocruorin | Eudistylia vancouveri this compound |

| Globin Chains | A: 17.5, B: 16.3, C: 17.3, D1: 16.0, D2: 16.0[5] | ~14 - 15, ~30[10] |

| Linker Chains | ~24 - 32[5] | Not specified |

Experimental Protocols

The structural elucidation of these massive protein complexes has relied on a suite of advanced biochemical and biophysical techniques.

Protein Purification

Erythrocruorin from Lumbricus terrestris

A common purification protocol involves the following steps:

-

Homogenization: Earthworms are homogenized in a buffer solution, often a Tris-based buffer at a neutral pH (e.g., 20 mM Tris, pH 7.4).[11]

-

Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds (e.g., 10,000 x g followed by 100,000 x g) to remove cellular debris and smaller contaminating proteins.[11]

-

Chromatography: The resulting supernatant containing the erythrocruorin is further purified using techniques like anion-exchange chromatography. A typical protocol might involve loading the sample onto a Q-Sepharose column and eluting with a salt gradient (e.g., 0-1 M NaCl in Tris buffer).[11]

X-ray Crystallography

Crystallization of Lumbricus terrestris Erythrocruorin

Obtaining diffraction-quality crystals of such a large complex is a significant challenge. A successful crystallization condition reported in the literature is:

-

Method: Vapor diffusion (hanging drop).[3]

-

Protein Solution: Purified erythrocruorin in a low ionic strength buffer.

-

Reservoir Solution: 0.2 M sodium sulfate, 20% glycerol, 10% polyethylene (B3416737) glycol 4000, and 0.1 M Tris, pH 8.5.[3]

-

Temperature: 4°C.[3]

The collected diffraction data are then processed, and the structure is solved using molecular replacement and other phasing techniques.

Cryo-Electron Microscopy (Cryo-EM) and Single Particle Analysis

Cryo-EM has been instrumental in visualizing the overall architecture of these giant hemoglobins. The general workflow for single-particle analysis is as follows:

-

Sample Preparation: A purified and concentrated solution of the protein is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane.

-

Data Collection: The frozen-hydrated specimens are imaged in a transmission electron microscope at cryogenic temperatures. A large number of images (micrographs) are collected, each containing projections of the molecule in various orientations.

-

Image Processing:

-

Particle Picking: Individual particle images are computationally selected from the micrographs.

-

2D Classification: The particle images are aligned and classified into different 2D class averages, which helps to remove noise and select good particles.

-

3D Reconstruction: An initial 3D model is generated, and the 2D particle images are then used to reconstruct a high-resolution 3D density map of the molecule.

-

Model Building and Refinement: An atomic model of the protein is built into the 3D density map and refined.

-

Visualizations

The following diagrams illustrate the hierarchical structure of these giant respiratory pigments and a typical experimental workflow for their structural determination.

Hierarchical assembly of giant hemoglobins.

Workflow for structural determination of giant hemoglobins.

Conclusion

This compound and erythrocruorin are remarkable examples of macromolecular evolution, showcasing a highly conserved and intricate structural design for extracellular oxygen transport. Their primary structural difference lies in the nature of the heme prosthetic group, which has significant implications for their oxygen-binding properties and coloration. The hierarchical assembly of globin and linker subunits into a massive, stable hexagonal bilayer is a testament to the elegant solutions that nature has devised to meet physiological demands. A thorough understanding of their structure, facilitated by the experimental techniques outlined in this guide, is crucial for fundamental biological research and may inspire the design of novel oxygen-carrying therapeutics. The detailed quantitative data and methodologies presented herein provide a solid foundation for future investigations into these fascinating biomolecules.

References

- 1. rcsb.org [rcsb.org]

- 2. researchgate.net [researchgate.net]

- 3. Structural hierarchy in erythrocruorin, the giant respiratory assemblage of annelids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cryo-EM structure of haemoglobin at 3.2 Å determined with the Volta phase plate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. frederick.cancer.gov [frederick.cancer.gov]

- 7. Crystals of Lumbricus erythrocruorin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ligand binding and slow structural changes in this compound from Spirographis spallanzanii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cryo-EM structure of haemoglobin at 3.2 Å determined with the Volta phase plate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular weight of Eudistylia vancouveri this compound and its subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Purification of Lumbricus terrestris Erythrocruorin (LtEc) with Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

Understanding the Dichromatic Properties of Chlorocruorin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorocruorin is a high-molecular-weight, extracellular respiratory hemeprotein found in the plasma of certain marine polychaete worms. A defining characteristic of this protein is its pronounced dichromatism: it appears green in dilute solutions and red in concentrated solutions. This phenomenon, rooted in its unique molecular structure, offers insights into protein-ligand interactions and the biophysics of gas transport. This technical guide provides an in-depth examination of the physicochemical basis of this compound's dichromatism, its oxygen-binding properties, and the experimental methodologies used for its characterization. Quantitative data are summarized in tabular format, and key experimental protocols are detailed to facilitate reproducible research.

Introduction: The Chemistry of a Two-Color Protein

This compound's dichromatism is a direct consequence of its prosthetic group, chlorocruoroheme . Unlike the protoheme IX found in hemoglobin, chlorocruoroheme possesses a formyl group (-CHO) in place of a vinyl group (-CH=CH2) at position 2 of the porphyrin ring.[1][2] This substitution alters the electronic environment of the central iron atom, causing significant shifts in the protein's light absorption spectrum compared to hemoglobin.[3][4]

The dichromatic effect is explained by the Beer-Lambert Law , which states that absorbance is proportional to both the concentration of the absorbing species and the path length of the light.[5][6] this compound's absorption spectrum has two key features: a very intense Soret band in the blue region (~430-440 nm) and weaker Q-bands in the green-red region of the spectrum, including a prominent α-band for the oxygenated form around 605 nm.[3]

-

In dilute solutions , the path length and concentration are low. The overall absorbance is low, and the light that is transmitted is primarily in the green part of the spectrum, where this compound has a transmission window.

-

In concentrated solutions , both path length and concentration are high. The intense Soret band absorbs almost all blue and violet light, while the α-band absorbs a significant portion of the red-orange light. The remaining transmitted light is perceived as red.[1][7]

This relationship is visualized in the diagram below.

Quantitative Data Presentation

Absorption Spectra

Table 1: Key Absorption Peaks of this compound and Human Hemoglobin (HbA)

| State | Protein | Soret Band (λmax) | β-Band (λmax) | α-Band (λmax) | Reference |

|---|---|---|---|---|---|

| Oxygenated | This compound | ~430-440 nm (Estimated) | Not clearly defined | ~605 nm | [3] |

| Hemoglobin A | ~415 nm | ~541 nm | ~576 nm | [8] | |

| Deoxygenated | This compound | ~430-440 nm (Estimated) | \multicolumn{2}{c | }{One broad band at ~572 nm} |

| | Hemoglobin A | ~430 nm | \multicolumn{2}{c|}{One broad band at ~555 nm} |[8] |

Note: The Soret band for this compound is expected to be in this range, typical for hemeproteins, but specific λmax values for oxy/deoxy states are not consistently reported in recent literature.

Oxygen-Binding Affinity

This compound generally exhibits a lower affinity for oxygen and higher cooperativity compared to human hemoglobin. Its function is significantly modulated by pH (Bohr effect) and divalent cations.[4]

Table 2: Oxygen-Binding Properties of Potamilla leptochaeta this compound at 20°C

| pH | P50 (mmHg) | Maximum Cooperativity (hmax) |

|---|---|---|

| 7.04 | 43.1 | 2.92 |

| 7.39 | 29.8 | 4.39 |

| 7.72 | 19.3 | 5.48 |

| 8.00 | 14.1 | 5.82 |

| 8.36 | 12.1 | 4.86 |

| 8.74 | 12.2 | 3.55 |

Data sourced from Imai and Yoshikawa, 1985.[3] P50 is the partial pressure of oxygen at which the protein is 50% saturated. hmax is the maximum Hill coefficient, a measure of cooperativity.

The cooperative binding of oxygen can be described by the Monod-Wyman-Changeux (MWC) model, where the protein exists in equilibrium between a low-affinity "Tense" (T) state and a high-affinity "Relaxed" (R) state. Oxygen binding shifts the equilibrium towards the R state.

Experimental Protocols

General Experimental Workflow

A systematic approach is required to characterize this compound, from isolation to functional analysis.

Protocol: UV-Vis Spectrophotometry for Spectral Characterization

This protocol details the measurement of absorption spectra for oxy- and deoxy-chlorocruorin.

-

Sample Preparation:

-

Isolate and purify this compound from polychaete blood plasma using established methods (e.g., differential centrifugation and size-exclusion chromatography).

-

Prepare a stock solution in a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, pH 7.5). Determine protein concentration using a standard method (e.g., Bradford assay).

-

For Oxy-chlorocruorin : Ensure the sample is fully oxygenated by gentle exposure to air or pure oxygen. The solution should appear light red.

-

For Deoxy-chlorocruorin : Place the sample in a sealed cuvette. Deoxygenate by gently bubbling with purified nitrogen or argon gas for 15-20 minutes. Alternatively, add a minimal amount of a reducing agent like sodium dithionite (B78146) (freshly prepared). The solution should appear green.

-

-

Instrumentation:

-

Use a dual-beam UV-Vis spectrophotometer capable of scanning from 350 nm to 700 nm.

-

Set the spectral bandwidth to 1-2 nm.

-

Use matched quartz cuvettes with a 1 cm path length.

-

-

Measurement:

-

Record a baseline spectrum using the buffer solution in both the sample and reference cuvettes.

-

Place the Oxy-chlorocruorin sample in the sample cuvette and record the absorbance spectrum from 350-700 nm.

-

Thoroughly clean the cuvette, then place the Deoxy-chlorocruorin sample in the sample cuvette and record its spectrum.

-

-

Data Analysis:

-

Subtract the baseline spectrum from the sample spectra.

-

Identify the wavelengths of maximum absorbance (λmax) for the Soret band and the visible Q-bands (α and β) for each state.

-

To demonstrate dichromatism, record spectra of the oxygenated form at serial dilutions (e.g., from 1 mg/mL down to 0.05 mg/mL) and note the change in perceived color and the relative peak heights.

-

Protocol: Oxygen Dissociation Curve Determination

This protocol determines the P50 and Hill coefficient by spectrophotometrically monitoring oxygen saturation.[3][4]

-

Materials & Equipment:

-

Purified this compound solution (concentration determined).

-

Buffer of desired pH (e.g., 0.1 M Tris or Bistris buffer with 0.1 M Cl-).

-

Gas mixing system to create precise O2/N2 mixtures.

-

A spectrophotometer with a thermostatted, sealed cuvette holder.

-

An oxygen electrode or sensor to measure pO2 in the gas phase.

-

Automatic oxygenation apparatus (e.g., TCS Hemox Analyzer or equivalent custom setup).

-

-

Procedure:

-

Place the this compound solution in the measurement cell/cuvette at a controlled temperature (e.g., 20°C).

-

Set the spectrophotometer to monitor absorbance changes at a wavelength sensitive to oxygenation state, such as 605 nm (the α-band peak of oxy-chlorocruorin).[3]

-

Saturation (100%): Equilibrate the sample with 100% oxygen or air. Record the absorbance (A100).

-

Deoxygenation (0%): Equilibrate the sample with 100% nitrogen. Record the absorbance (A0).

-

Equilibrium Curve: Sequentially introduce gas mixtures with increasing partial pressures of oxygen (pO2). Allow the system to reach equilibrium at each step and record both the pO2 and the corresponding absorbance (Aobs).

-

-

Data Analysis:

-

For each pO2 value, calculate the fractional saturation (Y) using the formula: Y = (Aobs - A0) / (A100 - A0)

-

Plot Y as a function of pO2 to generate the oxygen dissociation curve.

-

The P50 is the pO2 at which Y = 0.5.

-

To determine the Hill coefficient (nH), create a Hill plot: log(Y / (1 - Y)) vs. log(pO2) . The slope of the linear portion of this plot is the Hill coefficient. The maximum slope represents hmax.

-

Proposed Protocol: Circular Dichroism (CD) Spectroscopy

While specific CD spectral data for this compound is not prominent in the literature, this protocol outlines how its structural properties could be investigated. CD spectroscopy is highly sensitive to the secondary and tertiary structure of proteins.

-

Objective:

-

To characterize the secondary structure content (α-helix, β-sheet) of this compound.

-

To assess conformational changes upon oxygenation, deoxygenation, or changes in pH.

-

-

Sample Preparation:

-

Use highly purified this compound (~0.1-0.2 mg/mL).

-

The buffer must be free of components that have high absorbance in the far-UV region. A phosphate (B84403) buffer (e.g., 10 mM sodium phosphate, pH 7.4) is a suitable choice. Avoid Tris buffer for far-UV measurements.

-